molecular formula C22H21FN4O2S B6483301 N-(4-fluorophenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}propanamide CAS No. 1189445-38-2

N-(4-fluorophenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}propanamide

Cat. No.: B6483301
CAS No.: 1189445-38-2
M. Wt: 424.5 g/mol
InChI Key: IPGNQXYQYJMARF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}propanamide is a synthetic small molecule featuring a fused imidazo[1,2-c]quinazoline core. This heterocyclic scaffold is substituted with a propan-2-yl group at position 2, a ketone at position 3, and a sulfanyl-linked propanamide chain at position 3. The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by planar heterocycles and sulfhydryl groups .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2S/c1-12(2)18-21(29)27-19(26-18)16-6-4-5-7-17(16)25-22(27)30-13(3)20(28)24-15-10-8-14(23)9-11-15/h4-13,18H,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGNQXYQYJMARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(C)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and other therapeutic effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a complex structure integrating a fluorophenyl group with an imidazoquinazoline moiety. Its molecular formula is C19_{19}H19_{19}F1_{1}N4_{4}O1_{1}S1_{1}, with a molecular weight of approximately 372.45 g/mol. The incorporation of the fluorine atom is believed to enhance its biological activity by improving lipophilicity and binding affinity to target proteins.

1. Anticancer Activity

Research indicates that quinazoline derivatives exhibit notable anticancer properties. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines effectively.

Compound Cell Line IC50 (nM) Reference
Compound AA5491160
Compound BMCF-71160
Compound CHCC8271120

These compounds typically function as inhibitors of key signaling pathways involved in cancer cell proliferation and survival.

2. Antimicrobial Activity

The antimicrobial potential of imidazoquinazolines has been documented in several studies. For instance, derivatives of similar structure were tested against Gram-positive and Gram-negative bacteria, revealing varying degrees of inhibition.

Compound Bacterial Strain MIC (µg/mL) Activity
Compound DEscherichia coli32Moderate
Compound EBacillus cereus16Strong

The results suggest that modifications in the chemical structure can significantly impact the biological activity against specific bacterial strains .

3. Other Biological Activities

In addition to anticancer and antimicrobial properties, quinazoline derivatives are being explored for their potential as anti-inflammatory agents and enzyme inhibitors. Notably, hydroxamic acid derivatives based on quinazolines have shown promise as selective HDAC6 inhibitors with low IC50 values (e.g., 4 nM for certain derivatives) .

Case Study 1: Anticancer Efficacy

A study conducted by Mohamed Hisham et al. investigated the anticancer efficacy of various quinazoline derivatives. The results indicated that specific modifications to the quinazoline scaffold enhanced potency against multiple cancer cell lines, including A549 and MCF-7 . The study highlighted the importance of structural diversity in developing effective anticancer agents.

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial effects of synthesized imidazoquinazolines against common pathogens such as E. coli and B. cereus. The study employed disk diffusion methods to assess antibacterial activity, yielding promising results for certain compounds that demonstrated significant inhibition zones .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogues sharing key structural motifs, such as the imidazo[1,2-c]quinazoline core, sulfanyl-propanamide chains, or fluorinated aryl groups.

Imidazo[1,2-c]quinazoline Derivatives

Compound Name Key Substituents Structural Differences Inferred Properties
Target Compound 4-fluorophenyl, propan-2-yl, sulfanyl-propanamide Reference standard Moderate lipophilicity (due to fluorine), potential kinase inhibition
3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide (CAS 1043868-14-9) 4-methoxyphenylmethyl, carbamoylmethyl-sulfanyl Methoxy group enhances solubility but may reduce membrane permeability vs. fluorine Likely improved aqueous stability
3-{5-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide 3,4-dimethoxyphenethyl, furylmethyl Dimethoxy groups increase lipophilicity; furan enhances π-π stacking Potential CNS activity due to blood-brain barrier penetration
N-(1,3-benzodioxol-5-ylmethyl)-3-[3-oxidanylidene-5-[2-oxidanylidene-2-[(4-propan-2-ylphenyl)amino]ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide Benzodioxol, propan-2-ylphenylaminoethyl Benzodioxol improves metabolic stability; extended substituents may affect target selectivity Possible antiproliferative or anti-inflammatory activity

Heterocyclic Analogues with Sulfanyl-Propanamide Moieties

Compound Name Core Structure Notable Features Potential Applications
3-[1-{[(3-methylphenyl)methyl]sulfanyl}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-(propan-2-yl)propanamide Triazolo[4,3-a]quinazoline Triazole ring introduces additional hydrogen-bonding sites Anticandidate for kinase inhibition
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine Quinazoline (non-imidazo) Morpholinylpropoxy enhances solubility; chloro-fluorophenyl adds steric bulk Tyrosine kinase inhibition (e.g., EGFR)
N-[(4-chloro-3-{5-oxo-1-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl}phenyl)methyl]-2,2-dimethylpropanamide Triazole Trifluoromethylphenyl improves metabolic resistance Prostaglandin synthase inhibition

Substituent-Driven Functional Comparisons

  • Fluorinated Aryl Groups : The target compound’s 4-fluorophenyl group enhances electronegativity and binding affinity via halogen bonds, similar to the chloro-fluorophenyl group in ’s quinazolinamine . However, trifluoromethyl groups () offer greater metabolic stability .
  • Sulfanyl Linkers : The sulfanyl-propanamide chain in the target compound and its analogues () may facilitate disulfide bond formation or act as hydrogen-bond acceptors, influencing target engagement .
  • Heterocyclic Cores : Imidazo[1,2-c]quinazoline derivatives (target, ) exhibit planar rigidity suitable for intercalation or enzyme active-site binding, whereas triazolo or oxazolidine cores () introduce varied electronic profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.